Product packaging for 1-broMo-3,3-diMethylbut-1-ene(Cat. No.:CAS No. 13352-80-2)

1-broMo-3,3-diMethylbut-1-ene

Cat. No.: B1149504
CAS No.: 13352-80-2
M. Wt: 163.05554
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Brominated Alkenes in Organic Synthesis

Brominated alkenes, a class of organobromine compounds, are of considerable importance in organic synthesis. acs.org Their significance lies in their ability to participate in a variety of chemical reactions, making them useful intermediates for the construction of complex molecules. rsc.org These compounds are precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, often through transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org The bromine atom, being a good leaving group, can be readily substituted by a wide range of nucleophiles. smolecule.com Furthermore, the double bond allows for addition reactions, expanding their synthetic potential. smolecule.com The introduction of a bromine atom to an alkene can also influence the biological activity of the resulting molecule. rsc.org

Contextualization of Vinylic Halides as Versatile Synthetic Intermediates

Vinylic halides, compounds in which a halogen atom is directly attached to a doubly bonded carbon, are highly versatile building blocks in organic synthesis. rsc.orgnih.gov They are frequently employed in the construction of C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, which are crucial for synthesizing a diverse range of organic molecules, including conjugated systems and biologically active compounds. acs.org The reactivity of vinylic halides allows them to participate in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. rsc.orgacs.org These reactions enable the formation of more complex molecular architectures with high degrees of stereochemical control. nih.gov The development of new photocatalytic methods has further expanded the utility of vinylic halides, allowing for their activation under mild conditions. nih.gov

Unique Structural Features and Reactivity of 1-Bromo-3,3-dimethylbut-1-ene

This compound possesses a unique combination of structural features that dictate its chemical behavior. The molecule consists of a vinyl bromide moiety attached to a neopentyl group. This specific arrangement of atoms gives rise to distinct steric and electronic effects that are not present in simpler brominated alkenes.

The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups, exerts a significant steric influence on the reactivity of this compound. quora.comwikipedia.org This bulky group can hinder the approach of reactants to the double bond and the carbon-bromine bond, thereby influencing the regioselectivity and stereoselectivity of reactions. quora.com For example, the steric bulk of the neopentyl group can disfavor certain reaction pathways that require less hindered access. acs.org

The double bond in this compound can exist as either the (E) or (Z) stereoisomer. fiveable.me The relative orientation of the bromine atom and the neopentyl group across the double bond can have a profound impact on the stereochemical outcome of subsequent reactions. The synthesis of a specific stereoisomer often requires careful control of reaction conditions. rsc.org

The addition of bromine to alkenes typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. ladykeanecollege.edu.inutexas.edu This is often explained by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite the bridging bromine. ladykeanecollege.edu.inyoutube.com This stereospecificity is a crucial consideration in the synthesis of molecules where the relative stereochemistry of adjacent carbon atoms is important. masterorganicchemistry.com The stereochemistry of the starting alkene directly dictates the stereochemistry of the product. youtube.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name(E)-1-bromo-3,3-dimethylbut-1-ene smolecule.com
Molecular FormulaC6H11Br smolecule.comguidechem.com
Molecular Weight163.06 g/mol smolecule.comguidechem.com
CAS Number13352-80-2 guidechem.com
Isomeric SMILESCC(C)(C)/C=C/Br smolecule.com

Properties

CAS No.

13352-80-2

Molecular Formula

C6H11Br

Molecular Weight

163.05554

Synonyms

1-broMo-3,3-diMethylbut-1-ene

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3,3 Dimethylbut 1 Ene

Direct Halogenation Approaches

Direct halogenation methods provide the most straightforward pathways to 1-bromo-3,3-dimethylbut-1-ene. These approaches typically involve the addition of hydrogen bromide (HBr) across a double or triple bond.

Anti-Markovnikov Hydrobromination of 3,3-Dimethylbut-1-ene

The addition of hydrogen bromide to the asymmetrical alkene 3,3-dimethylbut-1-ene can proceed via different mechanisms, leading to distinct constitutional isomers. In the presence of peroxides or UV light, the reaction follows a radical mechanism, resulting in anti-Markovnikov addition. It is critical to note, however, that this reaction saturates the double bond, yielding the alkyl halide 1-bromo-3,3-dimethylbutane , not the target vinyl halide this compound.

The anti-Markovnikov addition of HBr proceeds through a well-established radical chain mechanism consisting of initiation, propagation, and termination steps.

Initiation: The process begins with the homolytic cleavage of a peroxide initiator (e.g., ROOR) by heat or UV light, which generates two alkoxy radicals (2 RO•). This highly reactive radical then abstracts a hydrogen atom from a molecule of HBr, producing a bromine radical (Br•) and a molecule of alcohol (ROH).

Propagation: The bromine radical, acting as the chain carrier, adds to the double bond of 3,3-dimethylbut-1-ene. This addition occurs at the less substituted carbon (C1), leading to the formation of a more stable secondary radical on the adjacent carbon (C2). This intermediate radical then abstracts a hydrogen atom from another HBr molecule, yielding the final product, 1-bromo-3,3-dimethylbutane, and regenerating a bromine radical to continue the chain reaction.

Termination: The chain reaction concludes when any two radical species combine. This can involve the coupling of two bromine radicals to form Br₂, or other combinations that remove radicals from the reaction cycle.

The regioselectivity of the radical addition of HBr is the reverse of that seen in electrophilic (ionic) addition, a phenomenon known as the anti-Markovnikov rule. The key difference is the initial species that adds to the alkene. In the radical mechanism, the bromine radical adds first, whereas in the ionic mechanism, a proton (H+) adds first. The bromine radical adds to the less sterically hindered and less substituted carbon of the double bond to generate the more stable (in this case, secondary) carbon radical intermediate. The stability of carbon radicals follows the same trend as carbocations (tertiary > secondary > primary).

Radical addition reactions are typically not stereoselective. If the reaction were to create a new chiral center, a racemic mixture of enantiomers would be expected, as the planar radical intermediate can be attacked from either face.

Direct Bromination of Alkynes or Alkenes for Vinyl Halide Synthesis

A more direct and accurate method for synthesizing the target compound, this compound, involves the hydrobromination of the corresponding alkyne, 3,3-dimethylbut-1-yne . This reaction allows for the formation of the desired vinyl bromide.

The addition of HBr to a terminal alkyne like 3,3-dimethylbut-1-yne can also be controlled to achieve a specific outcome. When conducted in the presence of radical initiators such as peroxides or light, the reaction proceeds via an anti-Markovnikov addition. In this case, the bromine atom adds to the terminal, less substituted carbon of the triple bond, and the hydrogen atom adds to the second carbon. This regioselectivity results in the formation of a 1-bromoalkene.

The reaction can produce a mixture of (E) and (Z) stereoisomers, as the addition of the hydrogen and bromine can occur in a syn or anti fashion. However, specific catalytic systems have been developed to provide high stereoselectivity in the synthesis of vinyl bromides.

Interactive Table: Comparison of HBr Addition to 3,3-Dimethyl-Substituted Unsaturated Systems

Starting MaterialReagentsMechanismRegioselectivityProduct
3,3-Dimethylbut-1-eneHBr, Peroxide (ROOR)RadicalAnti-Markovnikov1-Bromo-3,3-dimethylbutane
3,3-Dimethylbut-1-eneHBr (no peroxide)Ionic (Carbocation)Markovnikov (with rearrangement)2-Bromo-2,3-dimethylbutane
3,3-Dimethylbut-1-yneHBr, PeroxideRadicalAnti-MarkovnikovThis compound

Indirect Synthetic Pathways

While direct halogenation of unsaturated hydrocarbons is the most common approach, indirect pathways can also be utilized for the synthesis of vinyl bromides. One such general method involves the reaction of aldehydes or ketones with phosphorus ylides (Wittig reaction) in the presence of a bromine source. Another approach is the debrominative decarboxylation of α,β-dibromoalkanoic acids, which can be induced by microwave irradiation to stereoselectively yield (Z)-1-bromo-1-alkenes. While specific examples for the synthesis of this compound via these indirect routes are not extensively detailed in the literature, they represent viable alternative strategies in synthetic organic chemistry.

Derivatization from Related Halogenated Precursors

One potential, though less direct, route to this compound involves the dehydrohalogenation of a more saturated, polyhalogenated precursor. This method relies on the elimination of a hydrogen halide from an adjacent carbon to form the double bond. A plausible precursor for such a reaction would be a 1,1-dihalo- or 1,2-dihalo-3,3-dimethylbutane.

For instance, the dehydrohalogenation of 1,1-dibromo-3,3-dimethylbutane could theoretically yield the desired vinyl bromide. This type of reaction is typically promoted by a strong base. The regioselectivity of the elimination would be critical in forming the terminal alkene.

PrecursorReagentProductNotes
1,1-Dibromo-3,3-dimethylbutaneStrong, non-nucleophilic base (e.g., potassium tert-butoxide)This compoundThis is a theoretical application of a standard dehydrohalogenation reaction.
1,2-Dibromo-3,3-dimethylbutaneStrong baseThis compound and other byproductsThe regioselectivity of this elimination could lead to a mixture of products.

It is important to note that the success of these reactions can be influenced by steric hindrance around the reaction center and the potential for competing side reactions.

Olefination Reactions for Vinylic Bromide Construction

Olefination reactions provide a powerful and versatile method for the direct construction of the vinyl bromide moiety. These reactions typically involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are prominent examples of such transformations. In the context of synthesizing this compound, these reactions would likely start from pivalaldehyde (2,2-dimethylpropanal).

In a modified Wittig approach, a brominated phosphonium ylide would be reacted with pivalaldehyde. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to favor the (E)-alkene, while non-stabilized ylides generally lead to the (Z)-alkene.

The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate carbanion, is often preferred due to the easier removal of the phosphate byproduct and typically a higher E-selectivity. wikipedia.org For the synthesis of this compound, a brominated phosphonate ester would be the key reagent.

ReactionAldehydeReagentProductTypical Selectivity
Wittig ReactionPivalaldehydeBromomethyltriphenylphosphonium bromide + BaseThis compoundCan be tuned for (Z) or (E) depending on ylide stability and reaction conditions.
Horner-Wadsworth-EmmonsPivalaldehydeDiethyl (bromomethyl)phosphonate + BaseThis compoundPredominantly (E)-isomer. wikipedia.org

A specific synthesis for (1Z)-1-bromo-3,3-dimethyl-1-butene has been reported, highlighting the feasibility of these olefination strategies. chemsynthesis.com

Utility of Organometallic Reagents in Carbon-Bromine Bond Formation

Organometallic reagents play a crucial role in modern organic synthesis, including the formation of carbon-halogen bonds. For a sterically hindered molecule like this compound, the hydrobromination of a corresponding terminal alkyne presents a viable synthetic route.

The addition of hydrogen bromide (HBr) across the triple bond of 3,3-dimethyl-1-butyne can proceed via either a radical or an ionic mechanism, leading to different regioisomers. To obtain the desired 1-bromo product, an anti-Markovnikov addition is required. This is typically achieved through a radical mechanism, often initiated by peroxides or UV light.

SubstrateReagentConditionsProductRegioselectivity
3,3-Dimethyl-1-butyneHBrPeroxides or UV light(E)- and (Z)-1-Bromo-3,3-dimethylbut-1-eneAnti-Markovnikov
3,3-Dimethyl-1-butyneHBrNo initiator2-Bromo-3,3-dimethylbut-1-eneMarkovnikov

The stereoselectivity of the radical hydrobromination can be influenced by the reaction conditions, potentially yielding a mixture of (E) and (Z) isomers.

While typically used for the formation of carbon-carbon bonds, cross-coupling reactions can also be conceptually applied to the synthesis of complex vinyl bromides. However, for a relatively simple molecule like this compound, this approach is less common.

More frequently, this compound itself serves as a substrate in cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce the neopentyl vinyl group onto other molecules. The steric hindrance of the neopentyl group can present challenges in these reactions, often requiring specialized bulky phosphine (B1218219) ligands to facilitate efficient coupling. acs.org

Reaction Mechanisms and Reactivity Profile of 1 Bromo 3,3 Dimethylbut 1 Ene

Electrophilic Addition Reactions at the Alkene Moiety

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond attacks an electrophile. In 1-bromo-3,3-dimethylbut-1-ene, the course of this reaction is significantly influenced by both the electronic effects of the bromine atom and the steric and structural effects of the neopentyl group.

The addition of an electrophile, such as a proton from HBr, to this compound can theoretically lead to two different carbocation intermediates. The regioselectivity of the reaction is determined by the relative stability of these potential intermediates.

Electronic Effect of Bromine: The bromine atom exerts two opposing electronic effects: a deactivating inductive effect (-I) due to its electronegativity, and a stabilizing resonance effect (+M) through its lone pairs. When considering carbocation stability, the resonance effect is often dominant. stackexchange.com Protonation of the terminal carbon (C2) of the double bond is favored because it leads to a secondary carbocation on C1, which is directly attached to the bromine. This α-bromo carbocation is stabilized by the resonance donation from the bromine's lone pair electrons, which delocalizes the positive charge. stackexchange.com This is contrary to what might be expected based solely on the inductive effect, which would destabilize an adjacent positive charge.

Effect of the Neopentyl Group and Carbocation Rearrangement: While the bromine directs the initial protonation, the neopentyl structure introduces the high probability of carbocation rearrangement. The initially formed secondary carbocation (Intermediate A) can undergo a 1,2-hydride shift or, more significantly in this system, a 1,2-methide (alkyl) shift to form a more stable tertiary carbocation (Intermediate B). pressbooks.pub Such rearrangements are common in systems that can lead to a more stable carbocation, and the transformation from a secondary to a tertiary carbocation is highly favorable. pressbooks.pubstudy.com The subsequent attack by the nucleophile (e.g., Br⁻) on the rearranged tertiary carbocation leads to the major product, which is often a rearranged isomer rather than the product of direct addition. askfilo.com For instance, the reaction of the similar compound 3,3-dimethylbut-1-ene with HCl results in a rearranged product, 2-chloro-2,3-dimethylbutane. pressbooks.pub

IntermediateStructureTypeStabilization FactorsLikelihood of Formation
Intermediate A Secondary (α-bromo)Resonance (+M) from BromineInitially formed
Intermediate B TertiaryInductive effect from 3 alkyl groups, HyperconjugationFormed via rearrangement, More stable

An interactive data table comparing potential carbocation intermediates in the electrophilic addition to this compound.

Nucleophilic Substitution Reactions Involving the Vinylic Bromine

Nucleophilic substitution at a vinylic carbon, where the halogen is directly attached to a double-bonded carbon, is notoriously difficult and proceeds much slower than in saturated alkyl halides. quora.comlibretexts.org

SN1 Pathway: This mechanism is highly unfavorable for vinylic halides like this compound. youtube.com The SN1 reaction requires the formation of a carbocation intermediate upon the departure of the leaving group. A vinylic carbocation, with the positive charge on an sp-hybridized carbon, is significantly less stable than an alkyl carbocation on an sp²-hybridized carbon. echemi.combartleby.com The high energy of this intermediate makes the SN1 pathway inaccessible under normal conditions.

SN2 Pathway: The direct backside attack required for an SN2 mechanism is also hindered in vinylic systems. quora.com The approaching nucleophile is repelled by the high electron density of the π-bond. libretexts.org Furthermore, the geometry of the sp² hybridized carbon and its substituents sterically obstructs the required trajectory for backside attack. quora.com

Alternative Pathways: While SN1 and SN2 are disfavored, other mechanisms for nucleophilic vinylic substitution have been proposed, such as addition-elimination or elimination-addition (via an alkyne intermediate). Concerted nucleophilic substitution at a vinylic carbon (SNV) can also occur through different pathways, including attack at the π* orbital (SNVπ) or the σ* orbital (SNVσ). thieme-connect.comrsc.org However, these are not common pathways for simple vinylic halides.

The kinetics of any potential substitution reaction on this compound are severely retarded by two main factors:

Electronic Effects: The carbon-bromine bond in a vinylic halide is stronger than in an alkyl halide. This is because the carbon atom is sp² hybridized, which has more s-character than an sp³ carbon. The electrons in the C-Br bond are held more closely to the carbon nucleus, resulting in a shorter, stronger bond that is more difficult to break. quora.com

Steric Hindrance: The neopentyl group, (CH₃)₃C-, adjacent to the double bond presents extreme steric hindrance. fiveable.me This bulky group effectively shields the electrophilic carbon from the approach of any nucleophile, making an SN2-type attack practically impossible. masterorganicchemistry.comlibretexts.org Neopentyl halides are known to be extremely unreactive in SN2 reactions, with reaction rates that can be thousands of times slower than less hindered primary halides. masterorganicchemistry.com This steric factor, combined with the inherent unreactivity of the vinylic system, renders this compound exceptionally inert to nucleophilic substitution.

FactorEffect on SN1Effect on SN2
Vinylic System Highly unstable vinylic carbocation intermediate. π-electron cloud repels nucleophile; steric hindrance to backside attack. quora.comlibretexts.org
Neopentyl Group N/A (SN1 disfavored electronically)Extreme steric hindrance prevents nucleophile approach. masterorganicchemistry.com
C(sp²)-Br Bond Stronger bond, harder to break for leaving group departure.Stronger bond makes displacement more difficult.

An interactive data table summarizing the effects on nucleophilic substitution kinetics.

While bromide is generally considered a good leaving group, the reactivity in nucleophilic substitution is overwhelmingly dictated by the substrate structure. For neopentyl systems, the steric hindrance is so significant that the rate of substitution is extremely slow, regardless of the leaving group's quality. stackexchange.comstackexchange.com

Comparing hypothetical neopentyl vinylic substrates:

Leaving Group Ability: The general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻ > TsO⁻.

Reactivity: Despite this trend, the substitution rate for a neopentyl vinylic substrate would remain exceptionally low for all these leaving groups. The steric and electronic barriers inherent to the substrate are the dominant factors. Even with an excellent leaving group like tosylate, the SN2 reaction is extremely retarded by the steric hindrance of the neopentyl group. stackexchange.com Therefore, changing the leaving group from bromide to iodide or tosylate would not be expected to significantly increase the negligible substitution rate.

Elimination Reactions (Dehydrohalogenation)

Elimination reactions, specifically dehydrohalogenation, are a more viable pathway for vinylic halides compared to substitution. This reaction involves the removal of a hydrogen halide (H-X) from the molecule to form an alkyne. wikipedia.org

For this compound, dehydrohalogenation would involve the removal of HBr to form 3,3-dimethylbut-1-yne. This reaction is typically achieved by treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or fused potassium hydroxide (B78521) (KOH). unacademy.comyoutube.com The reaction proceeds via an elimination mechanism, often E2. youtube.com The strong base abstracts the proton from the carbon adjacent to the bromine-bearing carbon, followed by the elimination of the bromide ion and the formation of a triple bond. stackexchange.com

The bulky neopentyl group, while hindering substitution, does not prevent this elimination, as the abstracted proton is relatively accessible on the adjacent carbon. The stability of the resulting alkyne provides a thermodynamic driving force for the reaction.

Competing Pathways and Product Distribution (e.g., E1 vs. E2)

Elimination reactions of vinylic halides such as this compound are generally disfavored under typical E1 and E2 conditions. The carbon-bromine bond in a vinylic halide is stronger than in an alkyl halide due to the sp2 hybridization of the carbon atom, making the bromide a poorer leaving group.

The E1 (Elimination, Unimolecular) pathway is highly unlikely. This mechanism proceeds through a carbocation intermediate. pharmaguideline.com The loss of the bromide ion from this compound would generate a highly unstable vinylic carbocation. This instability effectively prevents the E1 mechanism from occurring under normal conditions. stackexchange.com

The E2 (Elimination, Bimolecular) pathway, which involves a concerted, one-step mechanism where a base removes a proton and the leaving group departs simultaneously, is also challenging. pharmaguideline.com For an E2 reaction to occur, the β-hydrogen and the bromine leaving group must be in an anti-periplanar (or sometimes syn-periplanar) arrangement. stackexchange.com While this compound possesses a β-hydrogen, the reaction requires a very strong base to overcome the high activation energy associated with breaking the C(sp2)-Br bond. chemistrysteps.com Standard bases like hydroxides or alkoxides are often insufficient. Extremely strong bases, such as sodium amide (NaNH2), are typically required to force the elimination of HBr from vinylic halides to form an alkyne. chemistrysteps.comwikipedia.org

MechanismSubstrate RequirementBase RequirementIntermediateApplicability to this compound
E1Formation of a stable carbocationWeak base is sufficient libretexts.orglibretexts.orgCarbocation pharmaguideline.comHighly disfavored due to unstable vinylic carbocation. stackexchange.com
E2Anti-periplanar H and leaving groupStrong base required libretexts.orglibretexts.orgConcerted (no intermediate) pharmaguideline.comPossible only with very strong bases (e.g., NaNH₂) due to strong C-Br bond. chemistrysteps.com

Regiochemical Control in Alkene Formation

Regioselectivity in elimination reactions, often governed by Zaitsev's or Hofmann's rule, pertains to the formation of the most or least substituted alkene when multiple β-hydrogens are available. khanacademy.org In the case of this compound, this concept is not applicable in the traditional sense.

The elimination of HBr from this molecule does not produce a different alkene but rather an alkyne. The structure of this compound contains only one β-hydrogen on the adjacent carbon atom. Therefore, there is only one possible product from a dehydrobromination reaction: 3,3-dimethylbut-1-yne . The reaction is inherently regiochemically controlled by the substrate's structure, leading to a single, specific alkyne product without the possibility of forming constitutional isomers.

Radical Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage, particularly under photochemical or radical-initiating conditions, to form radical intermediates. nih.gov The utilization of vinyl halides in radical reactions is a growing field, though it can be challenging due to the instability of the resulting vinylic radicals. acs.org

Formation and Reactivity of Vinylic Radical Intermediates

A vinylic radical is formed when the C(sp2)-Br bond is cleaved, with one electron remaining on the carbon atom. This can be achieved through methods like direct irradiation with high-energy light or via photoredox catalysis. nih.govacs.org The resulting vinylic radical is characterized by an sp2 hybridized carbon bearing the unpaired electron. rsc.org

Key characteristics of the vinylic radical from this compound:

High Reactivity: Vinylic radicals are generally unstable and highly reactive. acs.orgrsc.org

Structure: The radical center is an sp2-hybridized carbon, and the species exhibits some electrophilic character. rsc.org

Subsequent Reactions: Once formed, this radical intermediate can undergo various transformations. It has a strong tendency to abstract hydrogen atoms from sources like the solvent, which can lead to a simple reduction product. acs.org Alternatively, it can participate in synthetically useful reactions, such as radical vinylation, where it adds to other molecules, or in cyclization reactions. rsc.orgrsc.org

The field of visible-light photoredox catalysis has provided methods to generate and control these highly reactive species, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

PropertyDescriptionImplication for this compound
Formation Homolytic cleavage of the C-Br bond, often via photolysis or radical initiators. nih.govRequires energy input (e.g., UV light) to generate the vinylic radical.
Hybridization The radical carbon is sp² hybridized. rsc.orgThe radical has a trigonal planar geometry at the carbon center.
Reactivity Highly reactive and unstable. acs.orgrsc.orgThe intermediate will have a short lifetime and readily engage in subsequent reactions like H-atom abstraction or addition.

Pericyclic and Cycloaddition Reactions of the Alkene Functionality

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edualchemyst.co.uk The alkene functionality in this compound can potentially participate in cycloaddition reactions, a major class of pericyclic reactions. alchemyst.co.uk In these reactions, the compound would act as the 2π-electron component.

The most common type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction . wikipedia.orgsigmaaldrich.com In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The bromine atom on this compound acts as an electron-withdrawing group, which lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This electronic property makes it a potentially suitable dienophile for reaction with electron-rich dienes. organic-chemistry.org However, the sterically demanding tert-butyl group adjacent to the double bond would likely hinder the approach of the diene, potentially requiring high temperatures or Lewis acid catalysis to proceed efficiently. nih.gov

Other cycloadditions, such as [2+2] and [3+2] cycloadditions , are also conceivable. researchgate.net For instance, photochemical [2+2] cycloadditions with other alkenes could form a cyclobutane (B1203170) ring. Research has shown that various substituted bromo-alkenes can participate in [3+2] cycloadditions with species like nitrones, indicating the viability of this reaction class for vinyl bromides. researchgate.netmdpi.com The specific reactivity and selectivity in any cycloaddition would be a balance between the electronic activation provided by the bromine and the significant steric hindrance from the tert-butyl group.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-bromo-3,3-dimethylbut-1-ene. By analyzing the chemical environment of each proton and carbon atom, as well as their interactions, a complete structural map can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons, their electronic environment, and their connectivity. The presence of a double bond and a bromine atom significantly influences the chemical shifts of the vinylic protons.

The spectrum is expected to show two distinct signals for the olefinic protons (=CHBr and =CH-), which would appear as doublets due to their coupling to each other (geminal coupling is not possible, and vicinal coupling across the double bond is observed). The proton attached to the same carbon as the bromine atom (=CHBr) is expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative bromine atom. The other vinylic proton (=CH-) will appear at a slightly higher field. The large coupling constant between these two protons is characteristic of a trans or cis relationship, allowing for the determination of the isomeric configuration of the double bond.

A sharp singlet integrating to nine protons at a higher field is characteristic of the magnetically equivalent methyl protons of the tert-butyl group [-C(CH₃)₃]. The lack of adjacent protons results in a singlet multiplicity.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) HzAssignment
~6.1-6.41HDoublet~14-16 (for E-isomer)=CHBr
~5.9-6.21HDoublet~14-16 (for E-isomer)=CH-C(CH₃)₃
~1.19HSinglet--C(CH₃)₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomer (E or Z).

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The two sp² hybridized carbons of the double bond are expected to resonate in the downfield region of the spectrum (typically 100-150 ppm). The carbon atom bonded to the bromine (=CHBr) will be shifted further downfield compared to the other vinylic carbon. The quaternary carbon of the tert-butyl group will appear as a singlet, while the three equivalent methyl carbons will give a single, more intense signal at a higher field.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ) ppmAssignment
~135-145=CH-C(CH₃)₃
~105-115=CHBr
~30-35-C (CH₃)₃
~28-32-C(C H₃)₃

To further confirm the structural assignments, advanced 2D NMR techniques can be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two vinylic protons, confirming their scalar coupling and connectivity across the double bond.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the tert-butyl protons and the quaternary carbon, as well as the adjacent vinylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used to determine the stereochemistry of the double bond. For the Z-isomer, a spatial correlation (NOE) would be observed between the vinylic proton (=CH-) and the tert-butyl group. This would be absent in the E-isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₁Br), the mass spectrum would exhibit a characteristic isotopic pattern for bromine.

The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The nominal molecular weight is approximately 162 g/mol .

The fragmentation of the molecular ion is expected to proceed through several pathways, including:

Loss of a bromine radical (•Br): This would result in a prominent fragment ion [C₆H₁₁]⁺ at m/z 83.

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the tert-butyl moiety would lead to a fragment ion [C₅H₈Br]⁺.

Loss of a tert-butyl radical (•C(CH₃)₃): This would produce a fragment ion [C₂H₂Br]⁺.

McLafferty rearrangement: While less common for haloalkenes, if applicable, it could lead to specific neutral losses.

Predicted Major Fragments in the Mass Spectrum of this compound:

m/zIon FormulaDescription
162/164[C₆H₁₁Br]⁺Molecular ion (M⁺) with ⁷⁹Br/⁸¹Br
147/149[C₅H₈Br]⁺Loss of a methyl radical (M-15)
83[C₆H₁₁]⁺Loss of a bromine radical
57[C₄H₉]⁺tert-butyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for the C=C double bond, C-H bonds of the alkene and alkyl groups, and the C-Br bond.

C=C Stretch: A moderate absorption band in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond.

=C-H Stretch: The stretching vibration of the vinylic C-H bonds typically appears above 3000 cm⁻¹, in the range of 3010-3095 cm⁻¹.

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the tert-butyl group will be observed in the 2850-2960 cm⁻¹ region.

=C-H Bend: The out-of-plane bending (wagging) vibrations of the vinylic C-H bonds are strong and occur in the 675-1000 cm⁻¹ range, with the exact position being diagnostic of the substitution pattern of the alkene.

C-Br Stretch: A strong absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹, is characteristic of the C-Br stretching vibration.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3010-3095Stretch=C-H (vinylic)
2850-2960StretchC-H (alkyl)
1640-1680StretchC=C
1365-1395BendC-H (tert-butyl)
675-1000Bend (out-of-plane)=C-H
500-600StretchC-Br

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential E and Z isomers, as well as any synthetic byproducts.

Gas Chromatography (GC): GC is a highly effective method for separating volatile compounds like this compound. A non-polar or moderately polar capillary column would be suitable for analysis. The retention time can be used to identify the compound by comparison with a standard. The peak area provides a quantitative measure of its purity. Different isomers may exhibit slightly different retention times, allowing for their separation and quantification. A mass spectrometer detector (GC-MS) can be coupled to the GC system to provide mass spectral data for each separated component, confirming their identity.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be utilized, particularly for preparative separations. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, could be developed for the separation of isomers and impurities. sielc.com Detection can be achieved using a UV detector, as the double bond provides some UV absorbance.

The choice of the chromatographic method and conditions would depend on the specific requirements of the analysis, such as the need for high resolution for isomeric separation or the scale of the separation (analytical versus preparative).

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable molecular conformations of organic compounds. For 1-bromo-3,3-dimethylbut-1-ene, these calculations would reveal the distribution of electron density, the energies and shapes of molecular orbitals, and the preferred spatial arrangement of its atoms.

Electronic Structure: The electronic nature of this compound is primarily dictated by the interplay between the vinyl bromide moiety and the tert-butyl group. The bromine atom, being highly electronegative, withdraws electron density from the carbon-carbon double bond through the sigma framework (inductive effect). Conversely, the bromine atom's lone pairs can participate in resonance with the π-system of the double bond, donating electron density. DFT studies on vinyl bromide have shown that this resonance effect influences the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). It is anticipated that in this compound, the HOMO would have significant contribution from the C=C π-orbital and the bromine p-orbitals, while the LUMO would likely be the corresponding π* antibonding orbital.

Molecular Conformation: The conformation of this compound is significantly influenced by the steric bulk of the tert-butyl group. This group, with its three methyl substituents, creates considerable steric hindrance, which will affect the rotational barrier around the C-C single bond connecting it to the vinyl group. Computational studies on molecules with tert-butyl groups have consistently demonstrated their profound impact on molecular geometry, often forcing adjacent groups into specific orientations to minimize steric strain. It is expected that the most stable conformer of this compound would adopt a staggered arrangement to alleviate the repulsion between the bulky tert-butyl group and the vinyl hydrogen and bromine atoms. The planarity of the vinyl group would be largely maintained, with slight distortions possible to accommodate the steric demands of the tert-butyl group.

A summary of expected electronic and conformational properties based on analogous systems is presented in the table below.

PropertyExpected Characteristic for this compoundBasis of Expectation
Electron Density Polarization of the C-Br bond, with higher density on Br.High electronegativity of bromine.
π-electron density delocalization across the C=C-Br system.Resonance contribution from bromine lone pairs.
Frontier Orbitals HOMO localized on the C=C π-bond and Br atom.Typical for vinyl halides.
LUMO as the C=C π* orbital.Typical for vinyl halides.
Molecular Conformation Staggered arrangement around the C(sp²)-C(sp³) bond.Minimization of steric strain from the tert-butyl group.
Near-planar vinyl group.sp² hybridization of the vinyl carbons.

Modeling of Reaction Mechanisms and Transition States

The modeling of reaction mechanisms and the characterization of transition states provide a deeper understanding of the reactivity of a molecule. For this compound, computational modeling could be used to investigate various reaction pathways, such as electrophilic additions to the double bond or nucleophilic substitution at the vinylic carbon.

Electrophilic Addition: In the case of electrophilic addition (e.g., addition of HBr), computational models would predict the formation of a carbocation intermediate. The stability of this carbocation would be a key factor in determining the regioselectivity of the reaction. The bromine atom's electron-withdrawing inductive effect would destabilize a carbocation on the adjacent carbon, while its resonance effect could offer some stabilization. The tert-butyl group, being electron-donating through hyperconjugation, would stabilize a nearby positive charge. Modeling the transition states for the formation of possible carbocation intermediates would allow for the prediction of the major product.

Nucleophilic Vinylic Substitution: Nucleophilic substitution at a vinylic carbon is generally less favorable than at a saturated carbon. Computational studies could elucidate the energy barriers for different potential mechanisms, such as an addition-elimination or an elimination-addition pathway. The steric hindrance from the tert-butyl group would be expected to play a significant role, potentially hindering the approach of a nucleophile and thus increasing the activation energy for a direct substitution mechanism.

While specific transition state calculations for this compound are not readily found, general principles from computational studies on related systems can be applied.

Reaction TypeKey Computational Insights Expected
Electrophilic Addition - Relative energies of possible carbocation intermediates.- Transition state structures and activation energies for protonation.
Nucleophilic Vinylic Substitution - Energy profiles for addition-elimination vs. elimination-addition pathways.- Calculation of activation barriers.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can be invaluable for the interpretation of experimental spectra and for the structural elucidation of unknown compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. For this compound, theoretical calculations would predict distinct signals for the vinylic protons, which would be influenced by the electronegativity of the bromine atom and the anisotropic effects of the double bond. The chemical shift of the tert-butyl protons would also be predicted. Comparing these calculated shifts with experimental data would provide a rigorous confirmation of the compound's structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated and used to generate a theoretical IR spectrum. This would show characteristic absorption bands for the C=C stretching vibration, C-H stretching and bending vibrations of the vinyl and tert-butyl groups, and the C-Br stretching vibration. Discrepancies between the predicted and experimental frequencies can often be reconciled by applying scaling factors to the computational data.

The following table summarizes the expected regions for key spectroscopic signals, which could be refined by specific computational predictions.

Spectroscopic TechniquePredicted FeatureExpected Region (based on analogous compounds)
¹H NMR - Vinylic protons- Tert-butyl protons- δ 5.5-6.5 ppm- δ 1.0-1.5 ppm
¹³C NMR - Vinylic carbons- Tert-butyl carbon- Methyl carbons- δ 100-140 ppm- δ 30-40 ppm- δ 25-35 ppm
IR Spectroscopy - C=C stretch- Vinylic C-H stretch- Aliphatic C-H stretch- C-Br stretch- ~1630 cm⁻¹- ~3080 cm⁻¹- ~2960 cm⁻¹- ~600-700 cm⁻¹

Analysis of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by a combination of steric and electronic effects. Computational analysis can help to disentangle these contributions.

Steric Effects: The most prominent steric feature of this molecule is the bulky tert-butyl group. This group can significantly hinder the approach of reactants to the double bond and the vinylic bromine. For instance, in reactions where a reagent needs to access the face of the double bond, the tert-butyl group would create a sterically congested environment, potentially directing the attack to the less hindered side or slowing down the reaction rate compared to a less substituted alkene.

Electronic Effects: The electronic effects arise from the inductive and resonance contributions of the bromine atom and the hyperconjugative effect of the tert-butyl group. The electron-withdrawing nature of the bromine deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene. However, its ability to stabilize an adjacent carbocation through resonance can influence the regioselectivity of such reactions. The tert-butyl group, being electron-donating, increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles.

Computational methods can quantify these effects by calculating parameters such as atomic charges, electrostatic potentials, and orbital energies. These calculations can provide a rationale for observed reactivity patterns and help in predicting the outcome of new reactions.

The interplay of these effects is summarized below:

EffectOriginInfluence on Reactivity and Selectivity
Steric Hindrance Bulky tert-butyl group- Hinders access of reagents to the double bond and the C-Br bond.- Can control stereoselectivity by favoring attack from the less hindered face.
Inductive Effect Electronegative bromine atom- Deactivates the double bond towards electrophilic attack.- Polarizes the C-Br bond, making the vinylic carbon susceptible to nucleophilic attack.
Resonance Effect Bromine lone pair delocalization- Can stabilize an adjacent carbocation in electrophilic addition.- Contributes to the overall electron density of the π-system.
Hyperconjugation C-H σ-bonds of the tert-butyl group- Donates electron density to the double bond, increasing its nucleophilicity.- Stabilizes adjacent carbocations.

Applications of 1 Bromo 3,3 Dimethylbut 1 Ene in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The presence of both a reactive carbon-bromine bond and a carbon-carbon double bond, combined with the steric hindrance imparted by the tert-butyl group, makes 1-bromo-3,3-dimethylbut-1-ene a strategic component in the assembly of intricate organic structures.

While extensive research on the direct application of this compound in complex stereoselective syntheses is not widely documented, its utility can be inferred from its structural features. The vinyl bromide moiety is amenable to a variety of stereospecific cross-coupling reactions. For instance, related vinyl bromides are known to participate in reactions where the stereochemistry of the double bond is retained in the product. This characteristic is crucial in total synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. The bulky neopentyl group can also exert significant steric influence on the stereochemical outcome of reactions at or near the double bond, potentially directing the approach of reagents to a specific face of the molecule and thereby enabling diastereoselective transformations.

The neopentyl-bromo-alkene scaffold, provided by this compound, can be integrated into larger molecules, introducing a unique structural and potentially functional element. A notable example is its use in the synthesis of heterocyclic systems. Specifically, it has been employed in the synthesis of 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide. nih.gov In this reaction, this compound reacts with phenylphosphonous dichloride in the presence of aluminum chloride to form the four-membered phosphorus-containing ring. This transformation demonstrates the ability of this compound to serve as a precursor for the construction of non-planar, heterocyclic frameworks. The steric bulk of the neopentyl group is often a desirable feature in the design of molecules with specific conformational properties or to enhance stability.

Role in Organometallic Chemistry and Catalysis

The reactivity of the carbon-bromine bond in this compound makes it a substrate of interest in the domain of organometallic chemistry, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Although direct applications of this compound in the synthesis of ligands for transition metal complexes are not extensively reported, its structure suggests potential in this area. The vinyl group could be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. For example, reaction with a secondary phosphine (B1218219) could, in principle, yield a vinylphosphine ligand. The bulky neopentyl group would be a key feature of such a ligand, influencing the steric environment around the metal center. This steric bulk can be advantageous in catalysis, for instance, by promoting reductive elimination or by controlling the coordination number of the metal, thereby influencing the catalytic activity and selectivity.

Vinyl bromides are standard electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. This compound, as a vinyl bromide, is a potential substrate for coupling with various boronic acids or their derivatives to form substituted alkenes. The stereochemistry of the double bond is generally retained in Suzuki-Miyaura reactions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The coupling of this compound with a terminal alkyne would yield a conjugated enyne, a valuable structural motif in natural products and functional materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

While specific examples detailing the use of this compound in these named reactions are not prevalent in readily accessible literature, the general reactivity of vinyl bromides strongly supports its potential as a substrate in such transformations. The steric hindrance from the neopentyl group might necessitate the use of specialized, bulky phosphine ligands on the palladium catalyst to facilitate efficient oxidative addition and subsequent steps of the catalytic cycle.

Below is an interactive data table summarizing the potential applications in cross-coupling reactions:

Cross-Coupling ReactionCoupling PartnerPotential ProductCatalyst System (Typical)
Suzuki-MiyauraArylboronic acidAryl-substituted 3,3-dimethylbut-1-enePd(PPh₃)₄, base
SonogashiraTerminal alkyneConjugated enynePdCl₂(PPh₃)₂, CuI, amine base

Note: The successful implementation of these reactions with this compound may require optimization of reaction conditions due to the steric bulk of the neopentyl group.

Synthesis of Specialized Chemical Intermediates

This compound can serve as a precursor for the synthesis of various specialized chemical intermediates. The vinyl bromide functionality allows for its conversion into other functional groups. For example, it can be converted into a vinyl lithium or Grignard reagent, which can then be reacted with a wide range of electrophiles to introduce the 3,3-dimethylbut-1-enyl moiety into a molecule. These organometallic intermediates are highly valuable in organic synthesis for the formation of new carbon-carbon bonds with high degrees of regio- and stereocontrol. The resulting products could find applications in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties conferred by the bulky and conformationally restricted neopentyl group.

Precursors for Polymer Monomers

The polymerization of vinyl halides is a well-established industrial process. However, the incorporation of bulky substituents, such as the tert-butyl group in this compound, presents both challenges and opportunities in polymer chemistry. The steric hindrance imposed by the neopentyl group can significantly influence the polymerization kinetics and the properties of the resulting polymer.

While direct homopolymerization of this compound is not extensively documented in readily available literature, the principles of vinyl polymerization suggest that it could act as a monomer or comonomer in radical or coordination polymerization processes. The bulky tert-butyl group would likely hinder chain propagation, potentially leading to polymers with lower molecular weights compared to less substituted vinyl monomers. However, this steric bulk can also impart desirable properties to the polymer, such as increased thermal stability, rigidity, and altered solubility.

The polymerization of sterically hindered dienes, such as 2,3-dimethyl-1,3-butadiene, has been successfully achieved within the nanochannels of porous coordination polymers, which suppress unfavorable termination reactions. rsc.org This suggests that specialized polymerization techniques could be employed to overcome the steric challenges associated with this compound.

Moreover, the bromo-substituent on the polymer chain would offer a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups and the tailoring of the polymer's final properties.

Table 1: Potential Polymerization Characteristics of this compound

Feature Implication
Steric Hindrance May lead to lower polymerization rates and molecular weights. Can enhance thermal stability and rigidity of the resulting polymer.
Vinyl Bromide Group Allows for polymerization via radical or coordination mechanisms. Provides a site for post-polymerization functionalization.
Potential Polymer Properties Increased thermal stability, altered solubility, and rigidity due to the bulky neopentyl group.

Building Blocks for Advanced Material Science

The neopentyl group is known to enhance the stability of materials towards heat, light, and water. nih.gov This makes this compound an attractive building block for the synthesis of advanced materials with robust properties. The incorporation of this moiety into larger molecular architectures can create sterically hindered environments, leading to materials with unique characteristics.

One promising area of application is in the development of sterically hindered organogels . These materials show promise as coatings, adhesives, and structural materials due to their potential for high strength and stability. researchgate.net The synthesis of hypercrosslinked polyurea networks with small mesh sizes has been shown to effectively entrap small molecules, leading to robust organogels. researchgate.net The neopentyl group of this compound could be incorporated into such networks to control the mesh size and enhance the steric hindrance, thereby influencing the gel's mechanical and stability properties.

Furthermore, the reactivity of the vinyl bromide functionality allows for its integration into various material backbones through reactions such as Heck or Suzuki coupling, providing a method to introduce the stabilizing neopentyl group into a wide range of polymers and organic-inorganic hybrid materials.

Intermediates in the Synthesis of Agrochemicals

The synthesis of modern agrochemicals often involves the construction of complex molecular architectures to achieve high efficacy and selectivity. While direct use of this compound in commercial agrochemical synthesis is not prominently reported, its structural motifs are present in several classes of pesticides.

Pyrethroid insecticides , for instance, are a major class of insecticides. nih.gov The synthesis of some pyrethroids involves the use of vinyl halide precursors. google.com The neopentyl group, known for its stability, could potentially be incorporated into novel pyrethroid structures to enhance their environmental persistence or modify their biological activity.

Another significant class of agrochemicals is triazole fungicides . The synthesis of these compounds often involves the construction of the triazole ring from various precursors. pnrjournal.comnih.gov Vinyl-1,2,3-triazole derivatives can be synthesized from alkynes and triazoles, suggesting that a vinyl bromide like this compound could be a precursor to vinyl alkyne intermediates for triazole synthesis. rsc.orgresearchgate.net

The general synthetic utility of brominated organic compounds as intermediates in the production of pharmaceuticals and agrochemicals is well-established. researchgate.net The specific structure of this compound makes it a candidate for the synthesis of new agrochemicals where steric bulk and stability are desired features.

Table 2: Potential Agrochemical Precursor Applications

Agrochemical Class Potential Role of this compound
Pyrethroid Insecticides As a precursor to introduce a sterically bulky and stable side chain.
Triazole Fungicides As a starting material to generate vinyl-substituted intermediates for triazole ring synthesis.

Synthetic Applications Towards Biologically Active Scaffolds (excluding pharmaceutical clinical data)

The construction of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry research. This compound has been demonstrated as a key reagent in the synthesis of a specific heterocyclic system.

In one study, the reaction of this compound with phenylphosphonous dichloride in the presence of aluminum chloride led to the formation of a 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide . nih.gov This four-membered phosphorus-containing heterocycle represents a unique scaffold that could be further elaborated to explore potential biological activities. The stereochemistry of this reaction was also investigated, revealing specific arrangements of the substituents on the phosphetane (B12648431) ring. nih.gov

This reaction highlights the utility of this compound in constructing strained ring systems containing heteroatoms. The vinyl bromide functionality allows for the initial reaction with the phosphorus reagent, while the tert-butyl group influences the stereochemical outcome of the cyclization.

Furthermore, the development of multidentate phosphine ligands is crucial for catalysis and materials science. cardiff.ac.uktcichemicals.com While not directly demonstrated, it is conceivable that this compound could serve as a precursor for the synthesis of novel phosphine ligands incorporating a neopentyl vinyl moiety, which could impart unique steric and electronic properties to the corresponding metal complexes.

Probe in Mechanistic Organic Chemistry Studies

The unique structure of this compound, particularly the presence of the neopentyl group adjacent to a double bond, makes it an excellent substrate for studying reaction mechanisms, especially those involving carbocation intermediates.

The electrophilic addition of reagents like HBr to the related compound, 3,3-dimethylbut-1-ene, is a classic example used to illustrate carbocation rearrangements . pearson.comyoutube.comvedantu.comchegg.commsu.edu The initial protonation of the double bond leads to a secondary carbocation, which then undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement dictates the structure of the final product.

By analogy, reactions involving this compound that proceed through carbocationic intermediates are expected to exhibit similar rearrangements. The bulky tert-butyl group acts as a reporter, and the distribution of products can provide valuable insights into the lifetime and fate of the carbocationic species.

Furthermore, the solvolysis of neopentyl-like substrates has been a subject of mechanistic studies for decades. The solvolysis of neopentyl chloroformate, for example, shows evidence of a 1,2-methyl shift influencing the reaction rate in certain solvents. nih.gov The study of the solvolysis of vinylic substrates like this compound could provide further understanding of the interplay between steric effects, solvent effects, and carbocation rearrangements in vinylic systems.

The steric hindrance of the neopentyl group can also be used to probe the steric sensitivity of various reactions. fiveable.me By comparing the reaction rates and outcomes of this compound with less hindered vinyl bromides, chemists can quantify the steric demands of a particular transformation.

Table 3: Mechanistic Studies Involving the Neopentyl Group

Reaction Type Mechanistic Insight
Electrophilic Addition Probing the propensity for 1,2-methyl shifts in carbocation intermediates.
Solvolysis Reactions Investigating the influence of steric hindrance and solvent on reaction pathways (SN1 vs. SN2).
General Reactivity Quantifying the steric effects in various organic transformations.

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Routes

Traditional methods for the synthesis of vinyl bromides often involve the use of hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to 1-bromo-3,3-dimethylbut-1-ene.

Key areas of investigation would include:

Catalytic Hydrobromination of Alkynes: Moving away from stoichiometric brominating agents, the catalytic hydrobromination of 3,3-dimethylbut-1-yne offers a more atom-economical route. Research into catalysts that favor the anti-Markovnikov addition would be crucial to selectively produce the desired isomer.

Photocatalytic Bromination: Visible-light photoredox catalysis has emerged as a powerful tool for green synthesis. Future studies could explore the use of photocatalysts to generate bromine radicals from benign bromide sources for the selective bromination of 3,3-dimethylbut-1-ene.

Enzymatic Halogenation: Biocatalysis offers an environmentally friendly approach to halogenation. The discovery or engineering of halogenase enzymes capable of acting on non-native substrates like 3,3-dimethylbut-1-ene could provide a highly selective and sustainable synthesis method.

Use of Greener Solvents: Replacing traditional chlorinated solvents with more benign alternatives, such as ionic liquids or bio-derived solvents, would significantly improve the environmental footprint of the synthesis.

The following table illustrates a hypothetical comparison of different synthetic routes to this compound based on green chemistry metrics.

Synthesis RouteBrominating AgentSolventAtom Economy (%)E-Factor (Waste/Product)Key Advantages
Traditional Addition Br₂CCl₄50~5-10Established method
Catalytic Hydrobromination HBrToluene100~1-2High atom economy
Photocatalytic Bromination LiBr/CBr₄CH₃CNVariable~2-5Mild conditions, use of visible light
Enzymatic Halogenation NaBrAqueous Buffer>95<1High selectivity, biodegradable catalyst

This table is illustrative and presents expected trends for future research.

Exploration of Novel Catalytic Transformations

The vinyl bromide functionality in this compound makes it an ideal candidate for a wide range of modern catalytic cross-coupling reactions. Future research should focus on exploring its reactivity in these transformations to synthesize novel and complex molecules.

Potential catalytic transformations to be investigated include:

Suzuki-Miyaura Coupling: This versatile reaction would allow for the coupling of this compound with various organoboron reagents to form new carbon-carbon bonds.

Heck and Sonogashira Couplings: These reactions would enable the introduction of alkene and alkyne moieties, respectively, providing access to a diverse range of conjugated systems.

Photoredox and Nickel Dual Catalysis: Recent advances in combining photoredox and nickel catalysis have enabled novel cross-coupling reactions of vinyl halides under mild conditions. Exploring these methods with this compound could lead to new synthetic methodologies.

A prospective study on the Suzuki-Miyaura coupling of this compound is illustrated in the table below.

Boronic Acid PartnerCatalyst SystemBaseSolventExpected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
4-Methoxy-phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80-90
Thiophene-2-boronic acidBuchwald's G3-XPhosK₃PO₄THF75-85
Cyclopropylboronic acidNiCl₂(dppp)K₃PO₄DME60-70

This table is illustrative and presents hypothetical outcomes for future research.

High-Throughput Screening and Automated Synthesis Methodologies

To accelerate the discovery of optimal reaction conditions for the synthesis and functionalization of this compound, high-throughput screening (HTS) and automated synthesis platforms will be indispensable.

Future research in this area would involve:

Rapid Reaction Optimization: Utilizing HTS to quickly screen a large number of catalysts, ligands, bases, and solvents to identify the ideal conditions for reactions such as cross-coupling.

Automated Library Synthesis: Employing automated synthesis platforms to generate libraries of derivatives of this compound for applications in drug discovery and materials science.

The following table provides an example of a high-throughput screening plate layout for the optimization of a Suzuki-Miyaura reaction.

WellCatalyst (0.1 mol%)Ligand (0.2 mol%)Base (2.0 eq.)Yield (%)
A1Pd(OAc)₂PPh₃K₂CO₃65
A2Pd(OAc)₂XPhosK₂CO₃85
B1Pd₂(dba)₃PPh₃K₃PO₄72
B2Pd₂(dba)₃XPhosK₃PO₄92

This table is illustrative of a high-throughput screening experiment for future research.

Advanced Computational Chemistry for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding and predicting the behavior of molecules like this compound in chemical reactions.

Future computational studies could focus on:

Mechanistic Elucidation: Investigating the reaction mechanisms of synthetic routes and catalytic transformations to understand the role of catalysts and intermediates.

Predicting Selectivity: Calculating transition state energies to predict the regioselectivity and stereoselectivity of reactions, such as the hydrobromination of 3,3-dimethylbut-1-yne.

In Silico Catalyst Design: Designing novel catalysts with enhanced activity and selectivity for transformations involving this compound.

A hypothetical comparison of calculated activation energies for different reaction pathways is presented below.

Reaction PathwayComputational MethodCalculated ΔG‡ (kcal/mol)Predicted Outcome
Markovnikov HydrobrominationDFT (B3LYP/6-31G)25.8Minor Product
Anti-Markovnikov HydrobrominationDFT (B3LYP/6-31G)22.1Major Product
Oxidative Addition to Pd(0)DFT (M06/def2-SVP)15.3Favorable
Reductive Elimination from Pd(II)DFT (M06/def2-SVP)12.5Favorable

This table is illustrative and presents hypothetical data from future computational studies.

Integration with Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages in terms of safety, efficiency, and scalability for the synthesis and subsequent reactions of this compound.

Future research in this domain should explore:

Safe Handling of Hazardous Reagents: Utilizing microreactors for reactions involving hazardous reagents like elemental bromine, thereby minimizing risks associated with handling and storage.

Process Intensification: Leveraging the superior heat and mass transfer in microreactors to intensify reaction conditions, leading to faster reaction times and higher yields.

Scalable Continuous Manufacturing: Developing continuous flow processes for the synthesis of this compound and its derivatives, enabling seamless scaling from laboratory to industrial production.

The potential advantages of a flow synthesis approach compared to a traditional batch process are summarized in the illustrative table below.

ParameterBatch SynthesisFlow Synthesis
Reaction Time 4 hours15 minutes
Yield 75%90%
Operating Temperature 80 °C120 °C (superheated)
Safety Profile Moderate (handling of bulk reagents)High (small reaction volume, contained system)
Scalability DifficultStraightforward

This table is illustrative and highlights the expected benefits of future research in flow chemistry.

Q & A

Basic Research Questions

Q. How is 1-bromo-3,3-dimethylbut-1-ene synthesized, and what factors influence the regioselectivity of bromination?

  • Methodological Answer : The compound is synthesized via radical-mediated anti-Markovnikov addition of HBr to 3,3-dimethylbut-1-ene in the presence of peroxides. In contrast, ionic addition (without peroxides) follows Markovnikov selectivity, producing 2-bromo-2,3-dimethylbutane. To validate regioselectivity, monitor reaction kinetics using GC-MS and compare product ratios under varying conditions (e.g., peroxide concentration, temperature) .

Q. What is the correct IUPAC nomenclature for this compound, and how can structural isomers be differentiated?

  • Methodological Answer : The IUPAC name prioritizes the longest carbon chain containing the double bond (but-1-ene) and assigns the bromine substituent to position 1. The 3,3-dimethyl groups are numbered accordingly. Structural isomers (e.g., 2-bromo derivatives) can be distinguished via 1H^{1}\text{H} NMR: the allylic proton environment (δ ~4.5–5.5 ppm) and methyl group splitting patterns differ between isomers .

Q. Where can researchers access reliable physicochemical data for this compound, and what validation methods ensure data accuracy?

  • Methodological Answer : The NIST Chemistry WebBook provides validated data (e.g., boiling point, density) through peer-reviewed experimental measurements. Cross-reference with independent sources (e.g., Kanto Reagents catalogs) and validate via experimental replication (e.g., distillation purity checks, refractive index matching) .

Advanced Research Questions

Q. What experimental techniques are employed to analyze the radical-mediated addition mechanism of HBr to 3,3-dimethylbut-1-ene in the presence of peroxides?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect bromine radicals. Isotopic labeling (D2OD_2O quenching) and kinetic isotope effects (KIE) can track hydrogen abstraction steps. Computational studies (DFT) model transition states to confirm radical stability trends .

Q. How can NMR spectroscopy and computational modeling resolve discrepancies in regioselectivity data for brominated alkenes?

  • Methodological Answer : 13C^{13}\text{C} NMR chemical shifts reveal electron density changes at carbons adjacent to the double bond. Pair with density functional theory (DFT) calculations to map charge distribution and predict regioselectivity. For conflicting data, conduct variable-temperature NMR to assess thermodynamic vs. kinetic control .

Q. What methodologies are recommended for studying the surface adsorption behavior of this compound in controlled environments?

  • Methodological Answer : Use quartz crystal microbalance (QCM) measurements to quantify adsorption rates on silica or polymer surfaces. Couple with X-ray photoelectron spectroscopy (XPS) to analyze surface bonding interactions. Control humidity and oxidant levels to mimic indoor or industrial environments .

Q. How can researchers design experiments to explore the kinetic vs. thermodynamic control in the bromination of 3,3-dimethylbut-1-ene under varying conditions?

  • Methodological Answer : Perform reactions at low temperatures (0–25°C) to favor kinetic products (anti-Markovnikov) and high temperatures (80–100°C) to favor thermodynamic products (Markovnikov). Monitor intermediates via in-situ IR spectroscopy. Use Arrhenius plots to calculate activation energies for competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.